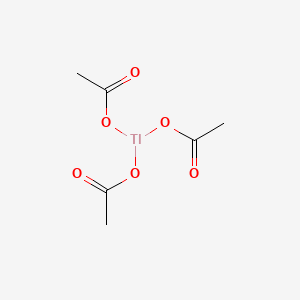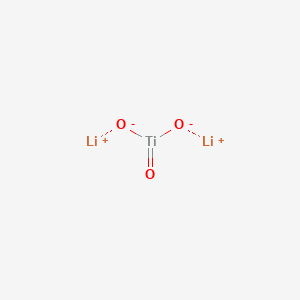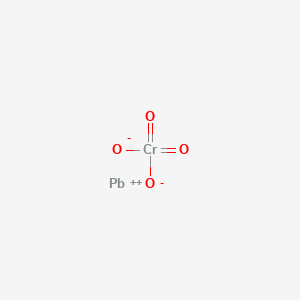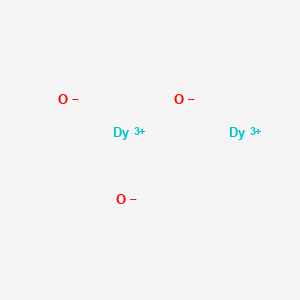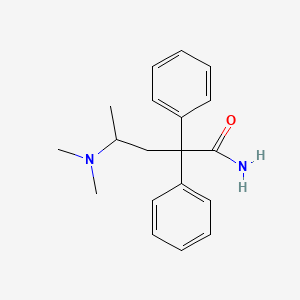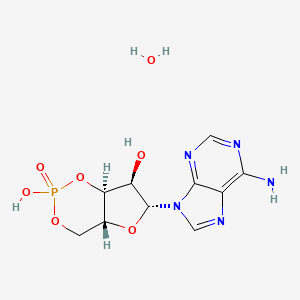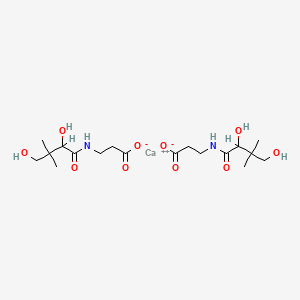
Calcium pantothenate hydrate
Vue d'ensemble
Description
Calcium pantothenate hydrate is a calcium salt of pantothenic acid, also known as vitamin B5. This compound is a racemic mixture of D- and L-isomers of calcium pantothenate. It is widely used in the pharmaceutical, food, and cosmetic industries due to its stability and bioavailability. Pantothenic acid is essential for the synthesis of coenzyme A, which plays a crucial role in the metabolism of carbohydrates, fats, and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium DL-pantothenate typically involves the reaction of β-alanine with α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantolactone) in the presence of calcium hydroxide. The reaction is carried out in a methanolic solution, and the product is precipitated by adding acetone . Another method involves the reaction of an anhydrous calcium salt of β-alanine in methanolic solution with DL-pantolactone directly in a one-step process .
Industrial Production Methods: Industrial production of calcium DL-pantothenate often employs microbial fermentation techniques. For instance, the high-level expression of pantoate-β-alanine ligase in Bacillus megaterium has been optimized for the enhanced biocatalytic production of D-pantothenic acid . This method avoids the tedious and time-consuming optical resolution process, making it more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium pantothenate hydrate undergoes various chemical reactions, including hydrolysis, esterification, and amide formation. It is relatively stable under neutral conditions but can be hydrolyzed in acidic or alkaline environments .
Common Reagents and Conditions:
Hydrolysis: In acidic or alkaline conditions, calcium DL-pantothenate can be hydrolyzed to release pantothenic acid and calcium ions.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters of pantothenic acid.
Amide Formation: Reacting with amines can form amides, which are useful in various biochemical applications.
Major Products Formed: The major products formed from these reactions include pantothenic acid, esters of pantothenic acid, and amides of pantothenic acid .
Applications De Recherche Scientifique
Calcium pantothenate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A and other biochemical compounds.
Biology: It plays a vital role in cellular metabolism and is used in studies related to energy production and metabolic pathways.
Medicine: It is used in wound healing, as it enhances fibroblast migration and proliferation.
Industry: It is used in the fortification of foods and animal feeds to ensure adequate intake of vitamin B5.
Mécanisme D'action
Calcium pantothenate hydrate exerts its effects primarily through its role in the synthesis of coenzyme A. Coenzyme A is essential for the activation and transfer of acyl groups in various metabolic pathways, including the citric acid cycle, fatty acid synthesis, and the synthesis of acetylcholine . By increasing the levels of coenzyme A, calcium DL-pantothenate enhances cellular energy production and metabolic efficiency .
Comparaison Avec Des Composés Similaires
Pantothenic Acid: The free acid form of vitamin B5, less stable than calcium pantothenate.
D-Pantothenic Acid: The D-isomer of pantothenic acid, biologically active and used in various biochemical applications.
Dexpanthenol: An alcohol analog of pantothenic acid, used in cosmetics and pharmaceuticals for its moisturizing properties.
Uniqueness: Calcium pantothenate hydrate is unique due to its stability and bioavailability compared to other forms of pantothenic acid. Its calcium salt form makes it more resistant to degradation and suitable for use in various industrial applications .
Propriétés
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63409-48-3 | |
| Record name | Calcium pantothenate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063409483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
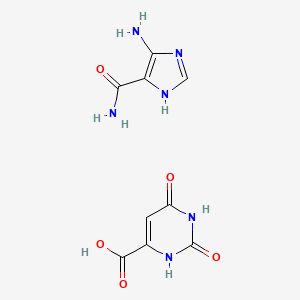

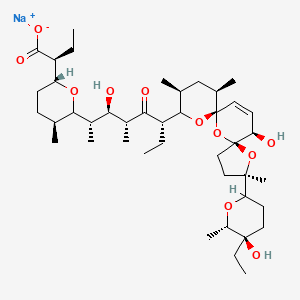
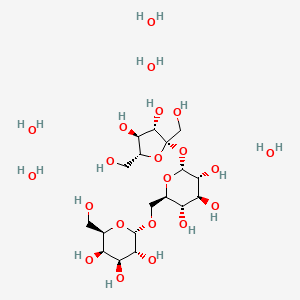
![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)
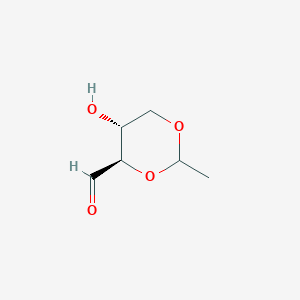
![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7823046.png)
